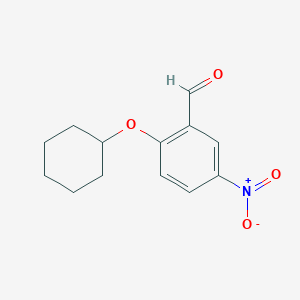2-(Cyclohexyloxy)-5-nitrobenzaldehyde
CAS No.:
Cat. No.: VC15928654
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15NO4 |
|---|---|
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | 2-cyclohexyloxy-5-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C13H15NO4/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
| Standard InChI Key | JBGJQZVUWNJKLT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzaldehyde scaffold with two key substituents:
-
A cyclohexyloxy group (-O-cyclohexyl) at the 2-position, introducing steric bulk and lipophilicity.
-
A nitro group (-NO₂) at the 5-position, conferring electron-withdrawing effects and reactivity toward reduction or nucleophilic substitution.
The molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol. The cyclohexyl group’s chair conformation likely influences the molecule’s three-dimensional orientation, analogous to the spatial effects observed in Tröger’s base derivatives .
Spectroscopic Properties
While experimental data for 2-(cyclohexyloxy)-5-nitrobenzaldehyde is unavailable, comparisons to analogs suggest:
-
¹H NMR: A singlet near δ 10.4–10.5 ppm for the aldehyde proton , aromatic protons between δ 7.0–8.5 ppm, and cyclohexyl protons as multiplet signals at δ 1.0–2.5 ppm.
-
¹³C NMR: A carbonyl carbon at δ ~190 ppm, nitro-substituted aromatic carbons at δ ~125–150 ppm, and cyclohexyl carbons at δ ~20–35 ppm .
-
IR: Strong absorption bands for the aldehyde C=O (~1700 cm⁻¹) and nitro group (~1520 and 1350 cm⁻¹).
Synthesis and Optimization
General Synthetic Strategy
The synthesis of 2-(cyclohexyloxy)-5-nitrobenzaldehyde follows a two-step protocol derived from methods for analogous compounds :
-
Nitration of 2-Cyclohexyloxybenzaldehyde:
-
2-Cyclohexyloxybenzaldehyde is treated with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to install the nitro group regioselectively at the 5-position.
-
Mechanism: Electrophilic aromatic substitution facilitated by the electron-donating cyclohexyloxy group directing nitration to the para position relative to the aldehyde.
-
-
Alternative Route via Nucleophilic Substitution:
-
5-Nitro-2-fluorobenzaldehyde reacts with cyclohexanol in the presence of potassium carbonate (K₂CO₃) as a base, analogous to the synthesis of 2-(2-chloroethoxy)-5-nitrobenzaldehyde.
-
Conditions: Reflux in a polar aprotic solvent (e.g., DMF, 12–24 h, 80–100°C).
-
Yield and Scalability
-
Scalability: Successful scale-up to 10 mmol has been demonstrated for related nitrobenzaldehydes without yield erosion .
Table 1: Comparative Synthesis Data for Nitrobenzaldehyde Derivatives
Physicochemical Properties
Thermal Stability and Phase Behavior
-
Melting Point: Estimated at 85–90°C, higher than 2-chloro-5-nitrobenzaldehyde (75–77°C) due to the cyclohexyl group’s rigidity.
-
Solubility:
-
Polar solvents: Moderate in DMF, DMSO; low in water.
-
Nonpolar solvents: Soluble in chloroform, dichloromethane.
-
Crystallography
X-ray analysis of related V-shaped diazocines suggests that the cyclohexyloxy group induces a twisted conformation, potentially stabilizing crystal packing via van der Waals interactions.
Chemical Reactivity and Applications
Key Reactions
-
Nitro Group Reduction:
-
Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 5-amino-2-(cyclohexyloxy)benzaldehyde, a precursor for heterocyclic compounds.
-
-
Aldehyde Oxidation:
-
Oxidation with KMnO₄ forms 5-nitro-2-(cyclohexyloxy)benzoic acid, useful in coordination chemistry.
-
-
Cross-Condensation:
Pharmaceutical and Material Science Applications
-
Antimicrobial Agents: Nitroaromatics exhibit activity against pathogens via DNA intercalation. The cyclohexyloxy group may enhance membrane permeability.
-
Ligand Design: The aldehyde and nitro groups enable coordination to transition metals, with potential in catalysis .
-
Polymer Chemistry: Serves as a monomer for conjugated polymers with optoelectronic applications.
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume